5-Methyluracil-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

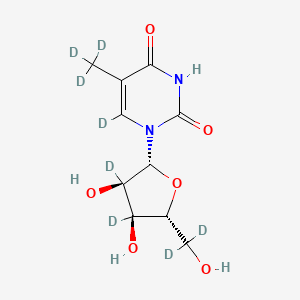

5-Methyluracil-d8: is a deuterated form of 5-methyluracil, also known as thymine. Thymine is one of the four nucleobases in the nucleic acid of DNA, represented by the letter T. It pairs with adenine in DNA through two hydrogen bonds, stabilizing the nucleic acid structures . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyluracil-d8 involves the deuteration of 5-methyluracil. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyluracil-d8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: 5-Methyluracil-d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic techniques .

Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA allows researchers to investigate the effects of deuteration on biological processes .

Medicine: In medical research, this compound is used to develop and test new drugs. Its unique properties make it a valuable tool for studying drug interactions and metabolism .

Industry: In the industrial sector, this compound is used in the production of labeled compounds for various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-Methyluracil-d8 involves its incorporation into DNA. The deuterium atoms replace hydrogen atoms, which can affect the stability and function of the DNA molecule. This modification allows researchers to study the effects of deuteration on DNA structure and function .

Molecular Targets and Pathways: this compound targets DNA and interacts with various enzymes involved in DNA replication and repair. The pathways affected by its incorporation include those related to nucleotide synthesis and DNA polymerase activity .

Comparison with Similar Compounds

Thymine (5-Methyluracil): The non-deuterated form of 5-Methyluracil-d8.

Uracil: A pyrimidine nucleobase found in RNA, similar in structure to thymine but lacking the methyl group at the 5th position.

Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.

Uniqueness: this compound is unique due to its deuterated form, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis using spectroscopic techniques, making it a valuable tool in various scientific fields .

Biological Activity

5-Methyluracil-d8 is a deuterated derivative of 5-methyluracil, a nucleobase structurally similar to uracil but modified with a methyl group at the fifth carbon position. This compound has garnered attention for its unique properties and applications in biological research, particularly in the study of nucleic acids, DNA replication, and repair mechanisms. The incorporation of deuterium atoms enhances its stability and allows for precise tracking in various biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is C₅H₈D₈N₂O₂. The replacement of hydrogen atoms with deuterium alters the compound's physical and chemical properties, making it a valuable tool in research settings. The following table summarizes key structural features compared to related compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Uracil | C₄H₄N₂O₂ | Unmethylated form; essential for RNA synthesis. |

| Thymine | C₅H₆N₂O₂ | Methyl group at C5; found in DNA instead of uracil. |

| 5-Hydroxymethyluracil | C₅H₇N₂O₃ | Hydroxymethyl group; involved in different metabolic pathways. |

| 5-Methyluracil | C₅H₆N₂O₂ | Base modification; crucial for RNA stability. |

| This compound | C₅H₈D₈N₂O₂ | Deuterated; enhances stability and tracking capabilities. |

The primary mechanism of action for this compound involves its incorporation into nucleic acids, particularly DNA and RNA. The deuterium substitution affects the stability and dynamics of the nucleic acid structures, which can influence various biological processes, including:

- DNA Replication: The presence of this compound can alter the fidelity of DNA polymerases during replication.

- RNA Stability: Its methylation enhances the stability of RNA molecules, contributing to their structural integrity.

- Enzyme Interactions: The compound interacts with enzymes involved in nucleotide synthesis and DNA repair pathways.

Research Applications

This compound is utilized in diverse research fields, including:

- Metabolomics: Its unique isotopic labeling allows researchers to track metabolic pathways and identify metabolic profiles associated with various conditions.

- Drug Development: The compound is used to study drug interactions and metabolism, providing insights into pharmacokinetics.

- Spectroscopic Studies: Researchers employ spectroscopic techniques to investigate molecular dynamics and structural changes in biomolecules.

Case Studies

-

Study on DNA Repair Mechanisms:

A study investigated how the incorporation of this compound into DNA affects repair mechanisms. Results indicated that deuterated bases can influence the efficiency of repair enzymes, leading to altered mutation rates in bacterial models. -

Metabolomic Profiling:

In a metabolomic profiling study involving dietary impacts on health, researchers used this compound to trace specific metabolic pathways linked to inflammation and chronic diseases. The findings highlighted significant associations between dietary components and metabolite profiles. -

Antibiotic Synthesis:

Research has shown that 5-Methyluracil plays a role in the biosynthesis of certain antibiotics produced by Streptomyces species. The study detailed how methylation at the C5 position is crucial for the activity of these compounds.

Properties

Molecular Formula |

C10H14N2O6 |

|---|---|

Molecular Weight |

266.28 g/mol |

IUPAC Name |

6-deuterio-1-[(2R,3R,4S,5R)-3,4-dideuterio-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D,3D2,6D,7D |

InChI Key |

DWRXFEITVBNRMK-ITCCUZHOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@]([C@]([C@H](O2)C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.